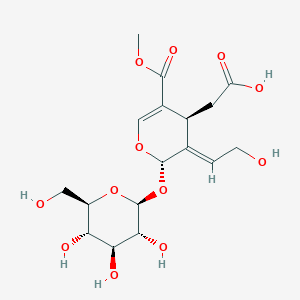

10-Hydroxyoleoside 11-methyl ester

CAS No.: 131836-11-8

Cat. No.: VC7837098

Molecular Formula: C17H24O12

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131836-11-8 |

|---|---|

| Molecular Formula | C17H24O12 |

| Molecular Weight | 420.4 g/mol |

| IUPAC Name | 2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |

| Standard InChI | InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 |

| Standard InChI Key | GXXBBPZLNJMTDC-KPZJISDNSA-N |

| Isomeric SMILES | COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

| SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

| Canonical SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Features

10-Hydroxyoleoside 11-methyl ester belongs to the secoiridoid class of natural products, characterized by a cyclopentanopyran骨架 with strategic hydroxyl and ester substituents. Its IUPAC name, (2S)-3-[(E)-2-hydroxyethylidene]-2β-(β-D-glucopyranosyloxy)-2,3-dihydro-5-(methoxycarbonyl)-4H-pyran-4α-acetic acid, reflects its intricate stereochemistry . The compound’s planar structure includes:

-

A glucopyranosyl moiety at C2

-

A (E)-2-hydroxyethylidene group at C3

-

A methoxycarbonyl substituent at C5

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry | 131836-11-8 |

| Molecular Formula | C₁₇H₂₄O₁₂ |

| Molecular Weight | 420.37 g/mol |

| InChIKey | GXXBBPZLNJMTDC-KPZJISDNSA-N |

| SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Stereochemical Configuration

X-ray crystallography and NMR analyses confirm the compound adopts a chair conformation in the glucopyranosyl unit, with axial orientation of the C2 hydroxyl group . The (E)-configuration of the C3 ethylidene moiety creates a conjugated system extending from C3 to C5, enhancing molecular rigidity compared to other secoiridoids .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

This compound occurs in multiple Oleaceae species, with highest concentrations reported in:

Biogenetic Origin

Biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway:

-

Geranyl pyrophosphate → Iridodial via cyclization

-

Oxidative cleavage forms secoiridoid scaffold

-

Sequential hydroxylation at C10 and methyl esterification at C11

Table 2: Physical Properties

| Parameter | Value |

|---|---|

| Density (20°C) | 1.59 ± 0.1 g/cm³ |

| Predicted Boiling Point | 725.6 ± 60.0°C |

| pKa (25°C) | 4.33 ± 0.10 |

| Solubility | Chloroform: 12 mg/mL |

| DMSO: 8.4 mg/mL | |

| Storage Conditions | -20°C in desiccated environment |

Pharmacological Activities

Anti-Proliferative Effects

In A431 epidermoid carcinoma cells, 10-hydroxyoleoside 11-methyl ester demonstrates dose-dependent growth inhibition:

Table 3: IC₅₀ Values in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Exposure Time |

|---|---|---|

| A431 | 58.2 ± 3.1 | 48 hr |

| A549 | 72.4 ± 4.7 | 48 hr |

Mechanistic studies reveal:

-

S-phase arrest: 24 hr treatment increases S-phase population from 28% to 41% (p<0.01)

-

ROS induction: 2.1-fold increase in intracellular ROS at 50 μM

-

MMP modulation: JC-10 fluorescence ratio increases by 37% at 50 μM (p<0.01)

Structure-Activity Relationships

Comparative analysis with analogs highlights critical substituent effects:

| Position | 10-Hydroxyoleoside 11-Methyl Ester | Multifloroside (Analog) |

|---|---|---|

| C7 | -OH | o-hydroxy-phenylethyl |

| C11 | -OCH₃ | o-hydroxy-phenylethyl |

The C7/C11 methyl ester configuration in 10-hydroxyoleoside 11-methyl ester confers moderate activity compared to multifloroside’s bis-phenylethyl groups (IC₅₀ = 22.4 μM in A431) .

Analytical Characterization

Chromatographic Behavior

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows:

Spectroscopic Profiles

-

UV-Vis (MeOH): λₘₐₓ 232 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

-

¹H NMR (600 MHz, DMSO-d₆): δ 5.32 (d, J=8.4 Hz, H-1'), δ 2.81 (m, H-7)

Future Research Directions

While current data validate 10-hydroxyoleoside 11-methyl ester’s anti-cancer potential, critical knowledge gaps remain:

-

In vivo pharmacokinetics: Oral bioavailability and tissue distribution profiles

-

Synergistic combinations: Interaction with conventional chemotherapeutics

-

Target identification: Proteomic studies to identify binding partners

This compound’s unique ability to elevate MMP while inducing ROS presents a paradoxical mechanism warranting further investigation. Comparative studies with mitochondrial-targeted agents could elucidate its mode of action .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume